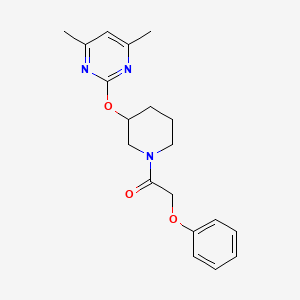

![molecular formula C22H19ClN2O B2557182 2-[(4-chlorophenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole CAS No. 433698-60-3](/img/structure/B2557182.png)

2-[(4-chlorophenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Agricultural Applications

Carbendazim and tebuconazole, chemically related to 2-[(4-chlorophenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole, are widely used in agriculture for fungal disease prevention and control. Research has explored the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides. These systems offer advantages like altered release profiles, reduced environmental toxicity, and enhanced transfer to the action site. Studies demonstrate high association efficiency and reduced cytotoxicity of these fungicide systems, presenting new options for plant disease treatment and prevention (Campos et al., 2015).

Neuropeptide Y Y1 Receptor Antagonists

A series of novel benzimidazoles, including derivatives with a (4-chlorophenoxy)methyl group, have been synthesized for their potential as selective neuropeptide Y (NPY) Y1 receptor antagonists. This research aims to develop anti-obesity drugs. These benzimidazoles have shown potent antagonist activity and potential for reversing NPY-induced effects, indicating their significance in therapeutic applications (Zarrinmayeh et al., 1998).

Antiviral Research

Thiazolobenzimidazole derivatives, structurally related to this compound, have been investigated for their antiviral activity, particularly against enteroviruses. The TBZE-029 compound demonstrates potent inhibition of viral RNA replication. This research provides insights into the potential of benzimidazole derivatives in developing antiviral therapies (De Palma et al., 2008).

Corrosion Inhibition

Benzimidazole and its derivatives, including 2-methylbenzimidazole and 2-mercaptobenzimidazole, have been studied for their application as corrosion inhibitors for mild steel. Theoretical studies using Density Functional Theory align with experimental data, highlighting the potential of these compounds in corrosion prevention (Obot & Obi-Egbedi, 2010).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O/c1-16-6-8-17(9-7-16)14-25-21-5-3-2-4-20(21)24-22(25)15-26-19-12-10-18(23)11-13-19/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHHFGRXDOCUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2557099.png)

![8-chloro-N'-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2557100.png)

![N-[2-(2-imidazol-1-ylethoxy)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2557103.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2557105.png)

![4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2557112.png)

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2557113.png)

![3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride](/img/structure/B2557116.png)